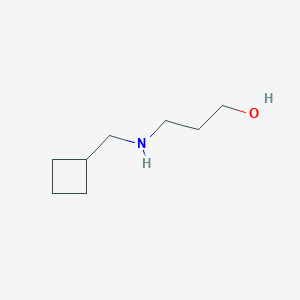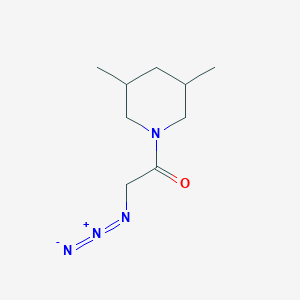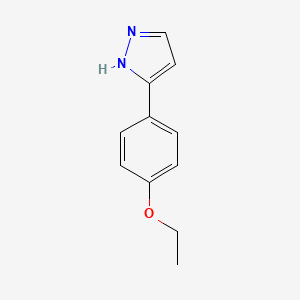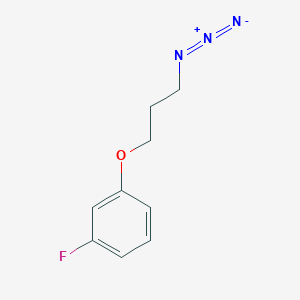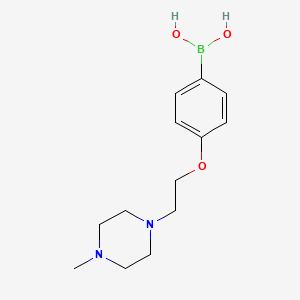
1-(5-Chlorothiophene-2-carbonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(5-Chlorothiophene-2-carbonyl)piperazine, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Piperazine Derivatives in Medicinal Chemistry
The piperazine moiety, a cyclic molecule with two nitrogen atoms, is significant in medicinal chemistry for discovering new therapeutic agents. Piperazine derivatives exhibit central pharmacological activity, primarily involving the monoamine pathway. These derivatives are researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Analogues of Piperazine Derivatives
Studies on 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a 5-HT1A serotonin antagonist, aimed to improve selectivity and affinity. Such research contributes to understanding the pharmacological properties of various piperazine analogues (Raghupathi et al., 1991).
Piperazine-2,5-diones Formation
The formation of piperazine-2,5-diones through Dieckmann cyclization is an important chemical process. This study contributes to understanding the synthesis routes involving piperazine compounds (Aboussafy & Clive, 2012).
Piperazine in Bioactivity Research
Research into the bioactivity of bis(heteroaryl)piperazines reveals their significant role as non-nucleoside HIV-1 reverse transcriptase inhibitors. This showcases the application of piperazine derivatives in antiviral research (Romero et al., 1994).
Piperazine as Factor Xa Inhibitors
N,N-Dialkylated piperazine derivatives have been identified as potent factor Xa inhibitors. Such studies expand the understanding of piperazine compounds in anticoagulant activity (Jia et al., 2004).
Synthesis Techniques for Piperazine Analogues
Research on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus highlights the diverse synthesis methods and their applications in creating new compounds with potential antimicrobial and enzyme inhibitory activities (Mermer et al., 2018).
Safety and Hazards
1-(5-Chlorothiophene-2-carbonyl)piperazine may pose certain hazards. Exposure to it can lead to the release of irritating gases and vapors. It can cause burns of eyes, skin, and mucous membranes. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride .
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMCZYNIBMYRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




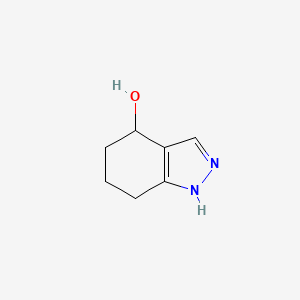

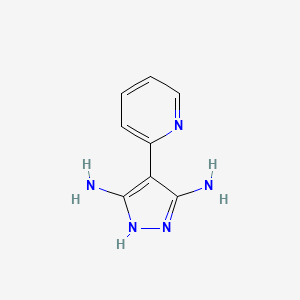

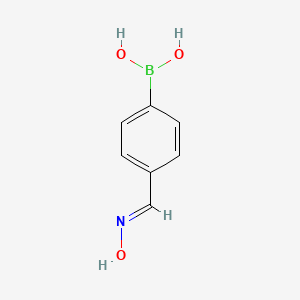
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
